Product packaging for Phenyl(p-tolyl)acetic acid(Cat. No.:CAS No. 1882-56-0)

Phenyl(p-tolyl)acetic acid

Cat. No.: B167616
CAS No.: 1882-56-0
M. Wt: 226.27 g/mol
InChI Key: JYDAJZSDPZCZSG-UHFFFAOYSA-N
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Description

Overview of Phenyl(p-tolyl)acetic Acid as an Organic Compound

This compound, also known by its IUPAC name 2-(4-methylphenyl)-2-phenylacetic acid, is an organic compound classified as a carboxylic acid. nih.gov It is a derivative of phenylacetic acid, featuring a p-tolyl group (a toluene (B28343) substituent) attached to the alpha-carbon. This structure consists of a central acetic acid moiety bonded to both a phenyl ring and a p-tolyl ring. nih.gov The presence of these aromatic groups and the carboxylic acid functional group defines its chemical reactivity and physical properties.

The compound is a solid at room temperature, with a reported melting point between 83-84°C. echemi.com As a member of the carboxylic acid family, it exhibits characteristic acidity due to the carboxyl group (-COOH). Its molecular structure and properties make it a subject of interest in various chemical syntheses.

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₅H₁₄O₂ nih.gov
Molecular Weight 226.27 g/mol nih.gov
IUPAC Name 2-(4-methylphenyl)-2-phenylacetic acid nih.gov
CAS Number 1882-56-0 nih.gov
Melting Point 83-84 °C echemi.com
Polar Surface Area 37.3 Ų nih.gov
XLogP3 3.5 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 3 nih.gov

| Exact Mass | 226.099379685 Da | nih.gov |

Role in Scientific Research

In academic and industrial research, this compound primarily serves as a chemical intermediate or a building block in the synthesis of more complex molecules. Its structure is a precursor for creating compounds with specific biological activities.

Research has shown its utility in medicinal chemistry. For example, derivatives of phenylacetic acid are foundational to many non-steroidal anti-inflammatory drugs (NSAIDs). Studies have explored the synthesis of related structures, such as (α-cyclopropyl-p-tolyl)acetic acid, to investigate their anti-inflammatory potential. nih.gov Furthermore, this compound and its derivatives have been used in the synthesis of novel organotin compounds, which are studied for their structural properties and potential applications. researchgate.net The compound is considered a versatile pro-ligand, a substance that can be transformed into a ligand for metal complexes. researchgate.net

The synthesis of new phenylacetic acid derivatives, starting from molecules like this compound, is an active area of research aimed at discovering compounds with valuable biological activities for potential therapeutic use. mdpi.com

Historical Context of Phenylacetic Acid Derivatives Research

The study of phenylacetic acid and its derivatives has a significant history rooted in both natural product chemistry and pharmaceutical development. Phenylacetic acid (PAA) itself was identified as a naturally occurring auxin, a class of plant hormones that regulate growth. nih.govresearchgate.net Research into PAA's role in plants was particularly active in the 1980s, although it was often overshadowed by studies on the more prominent auxin, indole-3-acetic acid (IAA). nih.govresearchgate.net In recent years, there has been a renewed interest in understanding the biosynthesis, metabolism, and physiological functions of PAA in plants and microbes. nih.govresearchgate.net

From a medicinal chemistry perspective, the phenylacetic acid scaffold is of great importance. researchgate.netresearchgate.net It forms the core structure of numerous well-known pharmaceuticals, particularly NSAIDs like ibuprofen, diclofenac (B195802), and ketoprofen. mdpi.comresearchgate.netresearchgate.net The historical development of these drugs highlighted the therapeutic potential of this class of compounds. Over the decades, research has expanded to synthesize and test a vast array of derivatives to explore their biological activities, which include not only anti-inflammatory effects but also potential applications as human peroxisome proliferator-activated receptor (hPPAR) agonists for managing metabolic disorders. researchgate.netjocpr.com This extensive body of research underscores the versatility and enduring relevance of the phenylacetic acid motif in science. mdpi.com

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula CAS Number
This compound C₁₅H₁₄O₂ 1882-56-0
Phenylacetic acid C₈H₈O₂ 103-82-2
Indole-3-acetic acid C₁₀H₉NO₂ 87-51-4
Ibuprofen C₁₃H₁₈O₂ 15687-27-1
Diclofenac C₁₄H₁₁Cl₂NO₂ 15307-86-5
Ketoprofen C₁₆H₁₄O₃ 22071-15-4
(α-cyclopropyl-p-tolyl)acetic acid C₁₂H₁₄O₂ 35891-93-1
Toluene C₇H₈ 108-88-3
Acetic acid C₂H₄O₂ 64-19-7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B167616 Phenyl(p-tolyl)acetic acid CAS No. 1882-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O2/c1-11-7-9-13(10-8-11)14(15(16)17)12-5-3-2-4-6-12/h2-10,14H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDAJZSDPZCZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295111
Record name 4-Methyl-α-phenylbenzeneacetic acid
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1882-56-0
Record name 4-Methyl-α-phenylbenzeneacetic acid
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Record name Acetic acid, phenyl-p-tolyl-
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Record name Phenyl(p-tolyl)acetic acid
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Record name 4-Methyl-α-phenylbenzeneacetic acid
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Advanced Synthesis Methodologies and Strategies

Established Synthetic Routes for Phenyl(p-tolyl)acetic acid

Traditional methods for synthesizing this compound and its precursors have laid the groundwork for more sophisticated approaches. These routes often involve multi-step processes that are effective, though they may lack the stereochemical control offered by newer methods.

Reaction of Phenylmagnesium Bromide with p-Toluic Acid followed by Oxidation

One established, though less direct, conceptual pathway involves the principles of Grignard reactions. Phenylmagnesium bromide, a potent nucleophile, is known to react with carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In a hypothetical reaction, it could potentially interact with a derivative of p-toluic acid. Grignard reagents are typically prepared by reacting an aryl halide, like bromobenzene, with magnesium metal in an aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgmiracosta.edu The resulting phenylmagnesium bromide is a strong base and nucleophile that readily adds to carbonyls. wikipedia.orgmasterorganicchemistry.com For instance, its reaction with carbon dioxide, after acidic workup, yields benzoic acid. wikipedia.orgmiracosta.educhegg.com

While a direct reaction with p-toluic acid itself would be complicated by the acidic proton of the carboxylic acid, which would quench the Grignard reagent, a reaction with an ester derivative of p-toluic acid is conceivable. masterorganicchemistry.com The intermediate formed would then require an oxidation step to yield the final this compound. The synthesis of p-toluic acid itself can be achieved through the oxidation of p-xylene. sinocurechem.comresearchgate.net

Carbonylation of Halogenated Aromatics under Catalytic Conditions for p-Tolylacetic Acid Precursors

The carbonylation of aryl halides is a versatile method for preparing carboxylic acids and their derivatives. thieme-connect.deorganic-chemistry.orgrsc.org This palladium-catalyzed reaction introduces a carbonyl group into an aromatic ring system. thieme-connect.de For the synthesis of precursors to p-tolylacetic acid, a relevant aryl halide such as a p-tolyl halide can be subjected to carbonylation. acs.org These reactions are typically carried out under an atmosphere of carbon monoxide with a palladium catalyst and can be influenced by the choice of ligands and reaction conditions. thieme-connect.dersc.orgthieme-connect.com The process can be adapted to produce carboxylic acids, esters, or amides by selecting the appropriate nucleophile (e.g., water, alcohol, or amine). thieme-connect.de Recent advancements have even explored the use of carbon dioxide as the carbonyl source under mild conditions. acs.orggoogle.com

Enantioselective Synthesis of Chiral this compound Derivatives

The biological activity of many chiral compounds, including 2-arylpropionic acids which are structurally related to this compound, is often specific to one enantiomer. acs.orgnih.gov This has driven the development of methods for enantioselective synthesis, which aim to produce a single, desired enantiomer.

Enzymatic Kinetic Resolution using Lipase-Mediated Methods

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. researchgate.netnih.gov Lipases are a class of enzymes widely used for this purpose due to their ability to selectively catalyze the hydrolysis or esterification of one enantiomer at a much faster rate than the other. researchgate.netchemrxiv.orgalmacgroup.com

Candida rugosa lipase (B570770) (CRL) is one of the most extensively studied lipases for the kinetic resolution of racemic carboxylic acids and their esters. mdpi.comsrce.hrtandfonline.comresearchgate.net It can be used in various reaction media, including organic solvents with a controlled amount of water. srce.hr The enantioselectivity of CRL can be influenced by the purity of the enzyme preparation, with purified forms often showing higher reliability and selectivity. tandfonline.com The enzyme typically shows a preference for one enantiomer based on the steric size of the substituents at the chiral center. tandfonline.comsigmaaldrich.com

For the resolution of aryl-substituted carboxylic acids, CRL can catalyze the enantioselective hydrolysis of a racemic ester. tandfonline.com This results in the formation of an enantioenriched carboxylic acid and the unreacted, enantioenriched ester, which can then be separated. mdpi.com

To maximize the enantiomeric excess (ee) and the yield of the desired product, several reaction parameters in enzymatic hydrolysis must be optimized. acs.orgajol.info Key factors include the choice of solvent, temperature, pH, enzyme concentration, and substrate concentration. researchgate.netacs.org For instance, in the resolution of 2-(4-chlorophenoxy) propionic acid using Candida rugosa lipase, higher enantioselectivities were achieved at temperatures between 30 and 40 °C. researchgate.net The addition of co-solvents, such as polyethylene (B3416737) glycol (PEG), can also enhance substrate conversion and enantioselectivity. acs.org

A kinetic model can be applied to understand the reaction mechanism and to simulate the process, which aids in the design and operation of the resolution process. acs.orgresearchgate.net The goal is to reach a conversion as close to 50% as possible, which theoretically allows for the highest possible enantiomeric excess for both the product and the remaining substrate.

Below is a table summarizing the optimization of enzymatic hydrolysis for a related compound, 2-(3-chlorophenyl) propionic acid ester, which illustrates the effect of various parameters. acs.org

ParameterConditionConversion Rate (%)Enantiomeric Excess (ee, %)
Lipase Type Lipase PS (Pseudomonas cepacia)42.0999.02
Temperature 70 °C42.0999.02
pH 6.542.0999.02
Enzyme Loading 15 mg/mL42.0999.02
Substrate Conc. 20 mmol/L42.0999.02
Co-solvent 30% (m/m) PEG 40042.0999.02
Reaction Time 36 h42.0999.02

This table is based on data for the enzymatic resolution of 2-(3-chlorophenyl) propionic acid ester and serves as an illustrative example of parameter optimization. acs.org

Application of Candida rugosa Lipase for Kinetic Resolution

Asymmetric Hydrogenation Techniques for Phenylacetic Acid Derivatives

Asymmetric hydrogenation represents a powerful tool for the synthesis of chiral compounds, including derivatives of phenylacetic acid. ajchem-b.comethz.ch This method is particularly effective for producing optically active compounds with high enantioselectivity from prochiral unsaturated precursors like alkenes. ajchem-b.com The core principle involves the use of a chiral catalyst that facilitates the addition of hydrogen across a double bond, thereby creating a new stereocenter with a preferred three-dimensional arrangement. For the synthesis of chiral α-aryl acetic acids, the asymmetric hydrogenation of α-substituted acrylic acids is a common and effective strategy. nih.govnih.gov

Chiral Phosphine-Rhodium Complexes in Asymmetric Catalysis

Rhodium complexes bearing chiral phosphine (B1218219) ligands are among the most successful catalysts for the asymmetric hydrogenation of prochiral olefins. ajchem-b.comrsc.orgacs.org These catalysts are highly valued in the pharmaceutical and fine chemical industries for their ability to generate enantiomerically pure compounds. ajchem-b.comrsc.org The effectiveness of these catalysts stems from the chiral environment created by the phosphine ligand around the rhodium metal center. This chirality is transferred to the substrate during the hydrogenation process, leading to high enantioselectivity. iupac.org

A key factor for achieving high asymmetric induction is the ability of a functional group near the carbon-carbon double bond in the substrate to act as a stereoselective anchor within the chiral pocket of the catalyst. ethz.ch Many effective chiral rhodium complexes are derived from enantiopure phosphorus ligands and are used to hydrogenate a variety of unsaturated compounds. ajchem-b.com The development of numerous chiral phosphine ligands, where phosphorus itself can be the asymmetric center, has led to significant advancements in producing amino acids and other chiral molecules with high optical purity. iupac.org The catalyst is often generated in situ from a rhodium precursor, like (RhCl(olefin)2)2, and the chiral phosphine ligand. iupac.org

Use of BINAP-Rhodium Complexes

Among the vast array of chiral phosphine ligands, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) is one of the most important and widely used C2-symmetric diphosphine ligands for asymmetric hydrogenation reactions. researchgate.netwikipedia.org Rhodium complexes incorporating the BINAP ligand have been extensively studied and applied in the synthesis of chiral compounds. lu.ch

The catalytic cycle for BINAP-Rhodium catalyzed hydrogenation in coordinating solvents like methanol (B129727) is understood to proceed through a solvate complex, which is considered the catalytically active species. researchgate.net These catalysts have shown high selectivity for certain substrates, particularly α-(acylamino)acrylic acids. lu.ch However, the hydrogenation of E- and Z-isomeric substrates with a BINAP-Rh catalyst can result in products with opposite absolute configurations. lu.ch It is also noted that BINAP-Rh catalyzed hydrogenations can be slow, sometimes requiring low substrate concentrations and low hydrogen pressures to achieve optimal results. ethz.ch

The effectiveness of BINAP extends to ruthenium catalysts as well. Chiral Ru(II)-BINAP complexes are effective for the hydrogenation of α,β-unsaturated carboxylic acids, such as the synthesis of (S)-naproxen with high enantiomeric excess. nptel.ac.in

Catalyst SystemSubstrate TypeKey Features
Chiral Phosphine-Rhodium Complexes Prochiral olefins, α-substituted acrylic acidsHigh enantioselectivity, widely used in industry. ajchem-b.comnih.govrsc.org
BINAP-Rhodium Complexes α-(acylamino)acrylic acidsC2-symmetric ligand, active species is a solvate complex. researchgate.netlu.ch
Ru(II)-BINAP Complexes α,β-unsaturated carboxylic acidsEffective for synthesis of drugs like (S)-naproxen. nptel.ac.in

Glyoxalase-Based Approaches for Enantioselective Synthesis of α-Hydroxy Carboxylic Acids

The glyoxalase system, a crucial part of cellular defense against cytotoxic α-oxoaldehydes, has inspired the development of biomimetic approaches for the enantioselective synthesis of α-hydroxy carboxylic acids. semanticscholar.orgrsc.org In biological systems, glyoxalase I isomerizes the hemithioacetal, formed between an α-oxoaldehyde and glutathione, into an (S)-α-hydroxyacylglutathione derivative. semanticscholar.org Subsequent hydrolysis by glyoxalase II yields the corresponding (S)-α-hydroxy acid. semanticscholar.org

Inspired by this natural pathway, researchers have developed artificial glyoxalase I mimics. semanticscholar.org These synthetic catalysts can facilitate the enantioselective isomerization of in-situ-generated hemithioacetals from various 2-oxoaldehydes and thiols, producing chiral α-hydroxy thioesters. semanticscholar.org These thioesters are valuable intermediates that can be converted into a range of optically pure α-hydroxy amides and acids. semanticscholar.org The catalytic process often involves the formation of an enediol intermediate followed by an enantioselective protonation. semanticscholar.org

Furthermore, enzymatic toolboxes have been developed that utilize different glyoxalase enzymes to access both enantiomers of α-hydroxy carboxylic acids. rsc.orgjyu.fijyu.fijyu.fi For instance, human glyoxalase DJ-1 can catalyze the intramolecular Cannizzaro reaction of (hetero)aryl glyoxals to produce L-α-hydroxy carboxylic acids with high enantioselectivity. rsc.orgjyu.fijyu.fi This can be combined with the use of glyoxalases I and II, which produce D-α-hydroxy carboxylic acids, to provide a versatile and scalable route to both enantiomers from readily available starting materials. rsc.orgjyu.fijyu.fijyu.fiembl.org Cyclodextrin-based glyoxalase models have also been explored for the asymmetric transformation of phenylglyoxal (B86788) into mandelic acid. oup.com

MethodCatalyst/EnzymeProduct TypeKey Features
Biomimetic Catalysis Artificial Glyoxalase I mimicsChiral α-hydroxy thioesters/amidesIsomerization of hemithioacetals. semanticscholar.org
Enzymatic Synthesis (L-enantiomer) Human Glyoxalase DJ-1L-α-hydroxy carboxylic acidsIntramolecular Cannizzaro reaction of glyoxals. rsc.orgjyu.fijyu.fi
Enzymatic Synthesis (D-enantiomer) Glyoxalase I and IID-α-hydroxy carboxylic acidsMimics the natural detoxification pathway. rsc.orgjyu.fijyu.fi

Asymmetric Grignard Additions for α-Hydroxy Acids, including 2-hydroxy-2-phenyl-2-(p-tolyl)acetic Acid

The asymmetric addition of Grignard reagents to carbonyl compounds is a fundamental method for creating chiral tertiary alcohols, which can be precursors to α-hydroxy acids. nih.govrsc.orgic.ac.uk The synthesis of compounds like 2-hydroxy-2-phenyl-2-(p-tolyl)acetic acid can be envisioned through the oxidation of a corresponding tertiary alcohol, which itself can be formed via a Grignard reaction. A related precursor, 2-hydroxy-2-phenyl-2-(p-tolyl)acetaldehyde, has been synthesized via the oxidative rearrangement of stilbenes. acs.org

The key to achieving enantioselectivity in Grignard additions is the use of chiral ligands that can coordinate to the magnesium center of the reagent, thereby directing the nucleophilic attack on the carbonyl substrate from a specific face. nih.govrsc.orgic.ac.uk A notable class of ligands developed for this purpose are biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH). nih.govrsc.org These ligands have proven effective for the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, affording highly enantioenriched tertiary alcohols. nih.govrsc.org

Other chiral ligands, including those derived from carbohydrates and amino acids like (S)-Proline, have also been employed in asymmetric Grignard reactions. ic.ac.ukoup.com The choice of ligand is critical, as its structure dictates the stereochemical outcome of the reaction. tcichemicals.com The development of a modular set of complementary chiral promoters allows for the construction of a wide variety of structurally diverse non-racemic tertiary alcohols. nih.govrsc.org

Ligand TypeSubstrateProductEnantiomeric Excess (ee)
1,2-DACH-derived biaryl ligands KetonesTertiary alcoholsUp to 95% ee. nih.govrsc.org
(S)-Proline-derived diamine ligands AldehydesSecondary alcoholsHigh optical yields. ic.ac.uk
Carbohydrate-derived phosphine ligands --Varied optical yields. oup.com

Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives

Palladium-catalyzed α-arylation is a powerful method for forming carbon-carbon bonds, enabling the direct connection of an aryl group to the α-position of a carbonyl compound. This strategy is highly relevant for the synthesis of 2,2-diaryl acetic acid derivatives, such as this compound. The reaction typically involves the coupling of an ester enolate with an aryl halide. researchgate.netacs.orgacs.org

A significant advancement in this area is the development of procedures that operate under milder and more neutral conditions compared to traditional methods that rely on strong bases and alkali metal enolates. nih.gov One such approach involves the use of zinc enolates (Reformatsky reagents), which can be coupled with a wide range of aryl bromides. acs.orgnih.gov These reactions exhibit remarkable functional group tolerance, allowing for the presence of sensitive groups on the aryl halide. acs.orgnih.gov The catalysts for these transformations often consist of a palladium source, such as Pd(OAc)2 or Pd2(dba)3, and bulky, electron-rich phosphine ligands. researchgate.netacs.org These ligands are crucial for facilitating the catalytic cycle and achieving high yields.

The scope of this methodology is broad, accommodating various esters and aryl halides, including electron-rich and electron-poor systems. researchgate.netacs.orgacs.org It has been successfully applied to the synthesis of important nonsteroidal anti-inflammatory drug derivatives like (±)-naproxen and (±)-flurbiprofen. researchgate.netacs.org Furthermore, the α-arylation of trisubstituted ester enolates allows for the construction of quaternary carbon centers. researchgate.net

Deprotonative Cross-Coupling Processes (DCCP)

A significant challenge in the α-arylation of carboxylic acids is the difficulty of forming the necessary dianion intermediate under basic conditions due to the low acidity of the α-proton in the carboxylate anion. sci-hub.stacs.org The Deprotonative Cross-Coupling Process (DCCP) offers a strategic solution to this problem. acs.orgacs.orgacs.orgnih.gov

DCCP involves the in situ reversible metalation of a weakly acidic C-H bond under the conditions of a catalytic cross-coupling reaction. acs.orgnih.gov This approach has been successfully applied to the palladium-catalyzed α-arylation of aryl acetic acids with aryl chlorides and bromides. acs.orgacs.orgacs.orgnih.gov In this process, a base like KN(SiMe3)2 is used to generate a dienolate intermediate from the starting aryl acetic acid. nih.gov This dienolate then participates in the palladium-catalyzed cross-coupling with an aryl halide. nih.gov This method avoids the need to pre-form and isolate the reactive enolate, streamlining the synthetic procedure. The development of this protocol provides a general and important complement to the existing methods for palladium-catalyzed α-arylation reactions. acs.org

MethodKey FeatureSubstratesCatalyst System
α-Arylation of Zinc Enolates Use of pre-formed or in situ generated zinc enolates. acs.orgnih.govEsters, amides + Aryl bromidesPd complex with hindered phosphine ligands (e.g., Q-phos). nih.gov
α-Arylation of Ester Enolates One-pot procedure with strong base. researchgate.netacs.orgEsters + Aryl bromides/chloridesPd(OAc)2 or Pd2(dba)3 with bulky phosphine ligands. researchgate.netacs.org
Deprotonative Cross-Coupling (DCCP) In situ reversible deprotonation of the carboxylic acid. acs.orgnih.govAryl acetic acids + Aryl bromides/chloridesPd(OAc)2 with ligands like NiXantphos. nih.gov

Investigation of Reaction Conditions and Scope

The optimization of reaction conditions is crucial for the successful synthesis of diaryl acetic acids like this compound. Palladium-catalyzed α-arylation of aryl acetic acid derivatives is a key method, but it presents challenges. Researchers have investigated various factors to enhance yield and minimize byproducts.

One study on the α-arylation of aryl acetic acids explored the impact of the solvent on the reaction. acs.org Toluene (B28343) at 110°C was found to be a superior solvent compared to THF and DME, which led to the formation of inseparable byproducts. acs.org In toluene, however, some decomposition of the starting phenylacetic acid was observed. To counteract this, increasing the equivalents of the aryl acetic acid and the base resulted in a higher yield. acs.org Further optimization showed that reducing the reaction concentration also led to a significant increase in the product yield as determined by 1H NMR of the crude product. acs.org Conversely, lowering the reaction temperature or the catalyst loading resulted in decreased yields. acs.org

The scope of this α-arylation method was tested with various substituted aryl acetic acids. acs.orgacs.org Electron-neutral (2-naphthyl), electron-donating (4-methoxyphenyl), and electron-withdrawing (4-F, 4-Cl, 3-CF3) substituents on the phenylacetic acid all furnished the desired coupling products in moderate to high yields. acs.orgacs.org However, sterically hindered starting materials, such as 2-tolyl acetic acid, proved to be more challenging, resulting in a lower yield despite optimization attempts. acs.orgnih.gov

A separate investigation into the synthesis of pyrazole (B372694) derivatives highlighted the influence of substituents on reactivity. nih.gov In this case, substrates with electron-donating groups showed lower reactivity than those with electron-withdrawing groups, indicating a strong substituent effect on the transformation. nih.gov

Here is an interactive data table summarizing the optimization of reaction conditions for the α-arylation of phenylacetic acid:

EntrySolventTemperature (°C)Catalyst Loading (mol %)BaseYield (%)Notes
1Toluene1105K3PO480Some decomposition of starting material observed.
2THF1105K3PO4-5-10% inseparable byproduct formed.
3DME1105K3PO4-5-10% inseparable byproduct formed.
4Toluene1105K3PO483Increased equivalents of aryl acetic acid and base.
5Toluene1105K3PO4>95 (NMR)Reduced reaction concentration to 0.05 M.
6Toluene805K3PO4LowerLower temperature resulted in lower yield.
7Toluene1102.5K3PO4LowerLower catalyst loading resulted in lower yield.

Challenges and Byproducts in Arylation Reactions

The synthesis of diaryl acetic acids through arylation is not without its difficulties. Key challenges include controlling chemoselectivity, managing undesired reactivity of the starting materials, and preventing the decomposition or further reaction of the product. acs.orgacs.org

One significant side reaction is the palladium-catalyzed ortho-arylation of the aryl acetic acid, which occurs via a C-H activation pathway. acs.orgnih.gov In this process, the carboxylate group acts as a directing group, facilitating the C-H bond cleavage at the ortho position of the phenyl ring. acs.orgnih.gov This competes with the desired α-arylation at the carbon adjacent to the carboxyl group.

Another challenge arises from the reaction conditions themselves. For instance, a method involving the reaction of phenylacetic acid dienolate with aryl halides in liquid ammonia (B1221849) under UV irradiation produced both alpha and para arylation products. acs.orgnih.gov However, the inconvenient reaction conditions, requiring liquid ammonia and a light source, limit its applicability for large-scale synthesis. acs.orgnih.gov

The formation of byproducts is a common issue. In the palladium-catalyzed α-arylation of acetic acid with 3,5-dimethyl iodobenzene, a byproduct derived from this α-arylation was reported. acs.orgacs.org This reaction required a large excess of acetic acid and stoichiometric silver acetate (B1210297), yielding only poor to moderate amounts of the desired product. acs.orgacs.org Furthermore, certain functional groups on the aryl halide coupling partner can be problematic. Aryl bromides containing ketone, ester, or amide groups failed to yield the desired products under specific palladium-catalyzed conditions. acs.org

Regioselectivity can also be a significant hurdle, especially with aniline (B41778) substrates. The innate reactivity of anilines in radical or electrophilic arylations favors both ortho and para positions. thieme-connect.com To achieve ortho-selectivity, the para position is often blocked with a substituent. thieme-connect.com While directing groups can enhance ortho-selectivity, issues with regioselectivity remain a challenge. thieme-connect.com

Synthesis of Related Phenylacetic Acid and P-Tolylacetic Acid Analogs

The synthesis of analogs of phenylacetic and p-tolylacetic acid often involves multi-step procedures to construct complex molecular architectures. These analogs are of interest for their potential biological activities.

A multi-step synthesis has been developed for the preparation of 2-[(3,4,5-triphenyl)phenyl]acetic acid and its derivatives. mdpi.comresearchgate.netdoaj.org This synthetic route begins with the construction of the core aromatic structure, 3,4,5-triphenyltoluene. mdpi.comresearchgate.net The synthesis starts from 2,6-dibromo-4-methylaniline, which undergoes diazotization and a Sandmeyer reaction to form 3,4,5-tribromotoluene. researchgate.net This is followed by a Suzuki coupling reaction with phenylboronic acid to introduce the three phenyl rings, yielding 3,4,5-triphenyltoluene. researchgate.net

Once the triphenyltoluene core is assembled, it is converted into the final phenylacetic acid derivatives through a series of functional group transformations. mdpi.comresearchgate.net This can involve up to five steps, including:

Bromination of the methyl group using N-bromosuccinimide (NBS). mdpi.comresearchgate.net

Cyanation with potassium cyanide (KCN) to introduce the nitrile group. mdpi.comresearchgate.net

Hydrolysis of the nitrile to the carboxylic acid using hydrobromic acid in acetic acid. mdpi.comresearchgate.net

This multi-step approach has successfully produced five previously unreported compounds and is adaptable for creating a variety of new derivatives within this class. mdpi.comresearchgate.net

Here is a data table outlining the key steps in the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid derivatives:

StepStarting MaterialReagents and ConditionsProductYield (%)
12,6-dibromo-4-methylanilineCuBr2, tert-butyl nitrite, MeCN, 60°C3,4,5-tribromotoluene76
23,4,5-tribromotoluenePhenylboronic acid, Pd(PPh3)4, Na2CO3, toluene/EtOH/water, reflux3,4,5-triphenyltoluene68
33,4,5-triphenyltolueneNBS, AIBN, CCl4, reflux1-(bromomethyl)-3,4,5-triphenylbenzene73
41-(bromomethyl)-3,4,5-triphenylbenzeneKCN, 18-crown-6, MeCN, reflux2-(3,4,5-triphenylphenyl)acetonitrile64
52-(3,4,5-triphenylphenyl)acetonitrileHBr in AcOH (33%), reflux2-[(3,4,5-triphenyl)phenyl]acetic acid71

Novel Synthetic Protocols for Modified this compound Structures

Recent research has focused on developing novel synthetic methods to create modified structures related to this compound, often incorporating heterocyclic moieties or other functional groups to explore new chemical space and potential biological activities.

One such protocol involves the synthesis of 2-oxo-3-phenylquinoxaline derivatives. rsc.org In this method, 3-phenylquinoxalin-2(1H)-one is reacted with acrylic acid derivatives in the presence of potassium carbonate to yield 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoic acid derivatives. rsc.org The resulting propanoic acid hydrazide can then be reacted with various aryl isothiocyanates, including p-tolyl isothiocyanate, to produce thiosemicarbazides in excellent yields. rsc.org This approach allows for the introduction of a tolyl group as part of a larger, more complex heterocyclic structure attached to a modified acetic acid backbone.

Another novel approach is the copper-catalyzed synthesis of diarylamines from p-toluenesulfonamides and benzhydrol derivatives. academie-sciences.fr This reaction proceeds via a "Borrowing Hydrogen" mechanism under mild and clean conditions, producing water as the only byproduct. academie-sciences.fr While this method produces diarylamines rather than carboxylic acids, it demonstrates a novel strategy for forming a bond between a phenyl and a p-tolyl-containing moiety. For example, the reaction of benzhydrol with p-toluenesulfonamide (B41071) in the presence of a copper/bisphosphine complex yields 4-methyl-N-(diphenylmethyl)benzenesulfonamide. A similar reaction with the appropriate starting materials could potentially be adapted to synthesize precursors for modified this compound structures.

Furthermore, a visible-light-driven, photocatalyst- and oxidant-free decarboxylative coupling of 2H-indazoles with α-keto acids has been reported. acs.org This method was optimized using the reaction of 2-phenyl-2H-indazole with 2-oxo-2-phenylacetic acid. acs.org The reaction conditions, including solvent, reactant ratios, and light wavelength, were systematically investigated to maximize the yield of the desired ketone product. acs.org This type of photoredox-mediated C-H arylation represents a modern approach to forming C-C bonds and could be explored for the synthesis of this compound analogs with unique structural features. mdpi.com

Advanced Mechanistic Investigations and Reaction Pathways

Kinetics and Mechanisms of Thermal Decomposition

The thermal decomposition of phenylacetic acids involves the cleavage of chemical bonds, leading to the formation of various smaller molecules. The specific pathways and kinetics are highly dependent on the reaction conditions, such as phase (gas or liquid) and temperature.

While specific gas-phase pyrolysis studies for phenyl(p-tolyl)acetic acid are not detailed in the available literature, extensive research on the parent compound, phenylacetic acid (PAA), provides significant insights. The thermal decomposition of PAA was investigated using the toluene-carrier technique at temperatures ranging from 587 to 722 °C. researchgate.net The primary products identified were carbon dioxide, carbon monoxide, dibenzyl, hydrogen, methane, and phenylketene. researchgate.net

Kinetic analysis of the decomposition concluded that the reaction is a homogeneous, first-order process. researchgate.net The mechanism is proposed to be a free-radical process, with the rate-determining step being the initial homolytic cleavage of the C-C bond between the benzyl (B1604629) and carboxyl groups. researchgate.net The activation energy for this dissociation, D(C₆H₅CH₂—COOH), was determined to be approximately 55 kcal/mol. researchgate.net

Table 1: Summary of Gas-Phase Pyrolysis of Phenylacetic Acid (Analogue to this compound)

Parameter Finding Source
Technique Toluene-carrier researchgate.net
Temperature Range 587–722 °C researchgate.net
Reaction Order First-order researchgate.net
Mechanism Homogeneous, free-radical process researchgate.net
Primary Products CO₂, CO, H₂, CH₄, Dibenzyl, Phenylketene researchgate.net

| Activation Energy | ~55 kcal/mol | researchgate.net |

Direct Density Functional Theory (DFT) calculations on the thermal decomposition of this compound were not found in the surveyed literature. However, theoretical studies on related but structurally different compounds, such as phenyl acetate (B1210297) and p-tolyl acetate, have been performed. researchgate.net These studies investigated mechanisms involving electrocyclic hydrogen shifts, which are not the proposed pathway for phenylacetic acids. researchgate.netresearchgate.net

Electrocyclic hydrogen shift mechanisms have been computationally studied for the thermal decomposition of esters like p-tolyl acetate. researchgate.net In these systems, a stepwise process involving a researchgate.netrsc.org hydrogen shift to form a six-membered cyclic transition state is considered a plausible pathway. researchgate.net However, this type of mechanism is not indicated for the thermal decomposition of phenylacetic acids. researchgate.net The primary mechanism for the gas-phase pyrolysis of phenylacetic acid is a free-radical process initiated by bond fission, while under hydrothermal conditions, evidence points towards a pathway involving a carbocation intermediate. researchgate.netrsc.org

Density Functional Theory (DFT) Calculations

Racemization Studies of this compound

The chiral center at the alpha-carbon of this compound makes it susceptible to racemization, where an enantiomerically pure or enriched sample converts into a mixture of equal parts of both enantiomers. This can be induced by chemical catalysts or occur during certain reactions.

The racemization of optically active carboxylic acids with a chiral α-carbon, such as this compound, can be effectively catalyzed by alkali. The mechanism involves the abstraction of the acidic α-hydrogen by a strong base, such as an alkali metal hydroxide (B78521). This deprotonation results in the formation of a planar, achiral enolate anion. In this intermediate, the negative charge is delocalized over the carboxylate group and the aromatic rings, causing the α-carbon to lose its tetrahedral geometry. Subsequent reprotonation of this planar enolate can occur from either face with equal probability, leading to the formation of a 1:1 mixture of the (R)- and (S)-enantiomers, resulting in a racemic mixture. This process is typically carried out by heating the acid in an aqueous solution containing an excess of a strong alkali metal base. organic-chemistry.org

Table 2: General Conditions for Alkali-Catalyzed Racemization of α-Aryl Carboxylic Acids

Condition Description Rationale
Catalyst Excess alkali metal hydroxide (e.g., NaOH, KOH) To ensure complete formation of the enolate intermediate. organic-chemistry.org
Solvent Aqueous medium To dissolve the carboxylate salt and facilitate the reaction. organic-chemistry.org

| Temperature | Elevated temperatures (e.g., 80–200 °C) | To provide the necessary activation energy for proton abstraction and enolate formation. organic-chemistry.org |

Racemization of this compound derivatives can also occur during nucleophilic substitution reactions at the chiral α-carbon. This is particularly prevalent in reactions that proceed through an SN1 mechanism. organic-chemistry.org In such a reaction, a leaving group at the α-position departs, forming a carbocation intermediate. organic-chemistry.orgutexas.edu

The resulting carbocation, being attached to both a phenyl and a p-tolyl group, is a benzylic-type cation and is highly stabilized by resonance. This stabilization allows the carbocation to adopt a planar geometry. utexas.edu A nucleophile can then attack this flat, achiral intermediate from either the top or bottom face with equal likelihood. organic-chemistry.orgmugberiagangadharmahavidyalaya.ac.in This non-selective attack leads to the formation of both enantiomers of the product in roughly equal amounts, resulting in racemization. organic-chemistry.orgutexas.edu In some cases, racemization can occur faster than the formation of the final product through a phenomenon known as "internal return," where the initially formed ion pair collapses back to the starting material but with an inverted configuration. osti.gov

Hypothesis of Desmotropic Change and Molecular Asymmetry

Early 20th-century investigations into the racemization of optically active this compound led to a hypothesis centered on the concepts of desmotropic change and molecular asymmetry. rsc.org The theory posited that the gradual loss of optical activity observed in the compound was not a simple process but was instead attributable to a reversible isomeric change. rsc.org

This proposed mechanism suggested that the optically active this compound undergoes a desmotropic, or tautomeric, shift to form an intermediate compound. rsc.org The critical feature of this hypothetical intermediate is that it lacks the molecular asymmetry of the parent acid. rsc.org By existing in a state of equilibrium with the optically active form, this symmetric intermediate provides a pathway for racemization, where the original chirality is lost. This concept linked the dynamic process of racemization directly to a structural transformation at the molecular level. rsc.org

Mechanisms of Action in Biological Systems

The biological activities of this compound are determined by its interactions within living systems. Its mechanisms of action can be understood by examining how it engages with specific molecular targets and the enzymatic processes it undergoes.

Interaction with Molecular Targets and Pathways

While direct studies on this compound are limited, its mechanism of action can be inferred from structurally related compounds. The chemical architecture, featuring a phenyl group, a p-tolyl group, and an acetic acid moiety, dictates its potential biological interactions. The p-tolyl group, for instance, contributes to the molecule's lipophilicity, which may enhance its ability to permeate biological membranes. vulcanchem.com

The primary mode of interaction for similar phenylacetic acid derivatives often involves the inhibition of specific enzymes. For example, derivatives with a similar backbone have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the production of pro-inflammatory prostaglandins. This suggests a potential pathway for anti-inflammatory effects. The acetic acid group can participate in hydrogen bonding and electrostatic interactions, which can strengthen its binding affinity to the active sites of biological targets.

Table 1: Potential Molecular Interactions of this compound based on Structurally Similar Compounds

Interaction Type Potential Target/Pathway Implied Biological Effect Source
Enzyme Inhibition Cyclooxygenase (COX) Enzymes Reduction of pro-inflammatory prostaglandins
Membrane Permeation Cellular Membranes Increased bioavailability vulcanchem.com

| Molecular Binding | Enzyme or Receptor Active Sites | Modulation of cellular signaling | |

Enzymatic Transformations of the Acetic Acid Moiety

The acetic acid moiety of this compound is a key site for metabolic transformations by enzymes. Research on the closely related compound, phenylacetic acid (PAA), in plants provides a model for these enzymatic processes, which primarily involve conjugation and hydrolysis. biorxiv.org

Enzymatic Conjugation: In a process analogous to auxin metabolism, the carboxylic acid group of PAA can be conjugated to amino acids. This reaction is catalyzed by enzymes from the GH3 family of amido synthetases. biorxiv.org For example, specific GH3 enzymes have been shown to form conjugates such as phenylacetyl-aspartate and phenylacetyl-glutamate. biorxiv.org This conjugation is a significant metabolic pathway, effectively converting the active acid into a storage form. biorxiv.org Similarly, the formation of a glucose ester, Phenylacetyl-glucose (PAA-glc), has been identified, catalyzed by glucosyltransferases like UGT84B1 and UGT74D1. biorxiv.org

Enzymatic Hydrolysis: The amino acid conjugates of PAA are not permanent. They can be hydrolyzed back to the free acid form by another class of enzymes. biorxiv.org Amidohydrolases, such as AtILL2, AtILL6, AtILR1, and AtIAR3, have been shown to cleave these conjugates, releasing free PAA. biorxiv.org This reversible process suggests that conjugation serves as a mechanism for regulating the active concentration of the acid within a biological system. biorxiv.org

Table 2: Key Enzymatic Transformations Involving the Phenylacetic Acid Moiety

Enzymatic Process Enzyme Family Specific Enzymes (Examples) Substrate Product Function Source
Amino Acid Conjugation GH3 Amido Synthetases AtGH3.6, AtGH3.17 Phenylacetic acid PAA-Amino Acid Conjugates Storage, Inactivation biorxiv.org
Glucose Conjugation Glucosyltransferases UGT84B1, UGT74D1 Phenylacetic acid Phenylacetyl-glucose Storage, Inactivation biorxiv.org

| Hydrolysis of Conjugates | Amidohydrolases | AtILL2, AtILL6, AtILR1, AtIAR3 | PAA-Amino Acid Conjugates | Phenylacetic acid | Release, Activation | biorxiv.org |

Pharmaceutical and Medicinal Chemistry Research

Therapeutic Potential of Phenyl(p-tolyl)acetic Acid and its Derivatives

This compound and its derivatives have emerged as a significant area of interest in pharmaceutical and medicinal chemistry research. ontosight.ai These compounds are being explored for a variety of potential biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. ontosight.ai

Anti-inflammatory Properties

Derivatives of this compound have shown notable anti-inflammatory effects. For instance, certain dihydropyrimidine (B8664642) derivatives incorporating phenyl and p-tolyl groups have demonstrated significant anti-inflammatory activity in studies using the carrageenan-induced rat paw edema test. researchgate.netpsu.edu Specifically, compounds with a p-tolyl group at the C-6 position of the dihydropyrimidine ring exhibited remarkable anti-inflammatory properties. researchgate.net The presence of a methoxy (B1213986) group on the phenyl ring at the C-4 position was also found to enhance this activity. researchgate.netpsu.edu

In other research, newly synthesized tolyl and cumene (B47948) derivatives of cyclizine, a piperazine (B1678402) derivative, were investigated for their anti-inflammatory potential. brieflands.comresearchgate.net These derivatives, including 1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]-piperazine, demonstrated a reduction in acute inflammation in models such as formalin- and histamine-induced rat paw edema. brieflands.comresearchgate.net The substitution of a phenyl ring with tolyl and cumene rings appeared to be effective in decreasing paw edema and vascular permeability. brieflands.com

The anti-inflammatory activity of these compounds is often compared to standard drugs like diclofenac (B195802) sodium. researchgate.netpsu.edu The mechanism of action for some derivatives is thought to involve the inhibition of enzymes like cyclooxygenases (COXs), which play a role in the inflammatory process and tumor growth.

Table 1: Anti-inflammatory Activity of Selected this compound Derivatives

Compound/DerivativeModel SystemObserved EffectReference
[2-amino-6-(p-tolyl)-4-(p-methoxyphenyl)-1,6-dihydropyrimidine-5-yl]-acetic acidCarrageenan-induced rat paw edemaRemarkable anti-inflammatory activity researchgate.netpsu.edu
1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]-piperazineFormalin-induced rat paw edemaReduction in acute inflammation brieflands.comresearchgate.net
1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]-piperazineHistamine-induced rat paw edemaSignificant anti-inflammatory effect brieflands.com

Antimicrobial and Antifungal Activities

Research has indicated that this compound and its derivatives possess antimicrobial and antifungal properties against a range of pathogens. ontosight.ai

A series of 3-methoxy-4-phenyl-1-p-tolyl-1H-pyrrole-2,5-dione derivatives were synthesized and screened against various fungal and bacterial strains. cbijournal.com The study, using the broth microdilution method to determine minimum inhibitory concentrations (MICs), found that some of these maleimides showed significant antibacterial activity, particularly those with OMe and F substituents. cbijournal.com

Thiazole (B1198619) derivatives containing a p-tolyl group have also been evaluated for their antimicrobial effects. For example, certain novel thiazole derivatives demonstrated considerable antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonia, and Staphylococcus aureus, with some compounds showing more potent activity than standard drugs. nih.gov These compounds also exhibited notable antifungal activity against Candida albicans, Aspergillus flavus, Aspergillus fumigatus, and Trichophyton rubrum. nih.gov

Phenylacetic acid (PAA), a related compound, has been shown to be effective in inhibiting the spore germination of pathogenic fungi. nih.govnih.gov For instance, PAA produced by the biocontrol bacterium Bacillus mycoides BM02 was found to suppress the spore germination of Fusarium oxysporum f. sp. lycopersici, the causative agent of Fusarium wilt in tomatoes. nih.gov The minimum concentration of PAA to completely inhibit the germination of these spores was 0.25 mg/mL. nih.gov Similarly, phenyllactic acid, another related compound, was found to inhibit the spore germination of Aspergillus flavus by disrupting the cell membrane and interfering with mitochondrial energy metabolism. nih.gov While direct studies on this compound are less common, the activity of these related compounds suggests a potential mechanism for its derivatives.

The antibacterial action of phenylacetic acid (PAA) has been studied, providing insights into potential mechanisms for its derivatives. PAA isolated from Bacillus megaterium L2 demonstrated good antibacterial activity against Agrobacterium tumefaciens. nih.govresearchgate.net The proposed mechanisms of action include:

Disruption of Cell Membrane Integrity : Treatment with PAA led to a significant increase in the relative conductivity and leakage of nucleic acids, proteins, and soluble sugars from the bacterial cells, indicating damage to the cell membrane. nih.govresearchgate.net

Inhibition of Protein Synthesis : SDS-PAGE analysis showed that PAA treatment caused a decrease in the intensity of protein bands, with some even disappearing, suggesting that PAA inhibits total protein synthesis in the bacterial cells. nih.govresearchgate.net

Interference with Metabolism : PAA was found to decrease the activity of key enzymes in the tricarboxylic acid (TCA) cycle, such as malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH), thereby affecting the cell's energy metabolism. nih.govresearchgate.net

These findings suggest that this compound derivatives may exert their antibacterial effects through a multi-target approach, affecting critical cellular functions. nih.govresearchgate.net

Inhibition of Spore Germination in Pathogens

Potential in Cancer Research

Derivatives of this compound are being actively investigated for their potential as anticancer agents. ontosight.ai Various studies have shown that these compounds can inhibit the growth of certain cancer cells. ontosight.ai

For example, a study on β-lactam derivatives found that (±)-Cis-3-amino-1-phenyl-4-(p-tolyl) azetidin-2-one (B1220530) exhibited more potent in vitro anticancer activity against SiHa and B16F10 cancer cell lines than the established drug colchicine. oncotarget.com The mechanism of action for some of these derivatives involves inducing apoptosis (programmed cell death) in cancer cells. oncotarget.com

Other research has focused on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, which have been evaluated for their cytotoxicity against human cancer cell lines such as SKNMC (neuroblastoma), Hep-G2 (hepatocarcinoma), and MCF-7 (breast cancer). While none of the synthesized compounds in this particular study surpassed the activity of the standard drug doxorubicin, specific derivatives showed significant cytotoxic effects against certain cell lines.

Furthermore, 1,2,4-triazole (B32235) derivatives incorporating a p-tolyl group have also been identified as having potential anticancer activity. isres.org

Table 2: Anticancer Activity of Selected this compound Derivatives

Derivative ClassCell Lines TestedKey FindingsReference
β-LactamsSiHa, B16F10(±)-Cis-3-amino-1-phenyl-4-(p-tolyl) azetidin-2-one was more active than colchicine. oncotarget.com
N-phenyl-2-p-tolylthiazole-4-carboxamidesSKNMC, Hep-G2, MCF-7Compound 4c (para nitro) and 4d (meta chlorine) showed the highest cytotoxicity against SKNMC and Hep-G2, respectively.
1,2,4-TriazolesLung, Colon, Breast CarcinomaCompounds with a p-tolyl group showed enhanced activity. isres.org

Neurodegenerative Disorder Research

The potential application of this compound derivatives extends to the field of neurodegenerative disorders. ontosight.ai Research in this area is exploring how these compounds might offer neuroprotection or combat the underlying pathologies of diseases like Alzheimer's. nih.govfabad.org.tr

For instance, novel triazole-pyrimidine hybrids containing a p-tolyl group have been synthesized and evaluated as potential neuroprotective and anti-neuroinflammatory agents. nih.gov One such compound, ethyl 4-methyl-6-phenyl-2-(4-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate (ZB1), was synthesized and characterized. nih.gov

In the context of Alzheimer's disease, which is characterized by the loss of cholinergic neurons and the presence of amyloid plaques and neurofibrillary tangles, the development of new drugs is crucial. fabad.org.tr A study focused on triazole-pyridazinone derivatives containing a p-tolyl group investigated their ability to inhibit acetylcholinesterase, a key enzyme in the progression of Alzheimer's. fabad.org.tr One of the synthesized compounds exhibited a strong inhibitory effect on this enzyme. fabad.org.tr

While research is ongoing, these preliminary findings highlight the potential of this compound derivatives as a scaffold for developing new therapies for neurodegenerative diseases.

Structure-Activity Relationship (SAR) Studies

The exploration of a compound's structure-activity relationship (SAR) is fundamental in medicinal chemistry, providing a roadmap for designing more effective and specific therapeutic agents. For this compound and its analogs, SAR studies have been crucial in elucidating how molecular modifications translate into pharmacological and biochemical activity.

Influence of Substituents on Pharmacological and Biochemical Activity

The biological activity of phenylacetic acid derivatives is highly sensitive to the nature and position of substituents on the phenyl rings. Research has shown that even minor structural changes can lead to significant shifts in potency and selectivity for various biological targets. nih.gov

For instance, in the development of antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) and the prostaglandin (B15479496) D2 receptor (DP), the position of a methyl group on the phenyl ring is critical. An ortho-methyl substitution on the phenyl ring of certain derivatives resulted in weaker activity compared to a meta-methyl substitution. dovepress.com Further optimization of this meta substitution led to compounds with enhanced activity and affinity. dovepress.com In another series of tetrahydroquinolone derivatives, replacing an o-tolyl group with a phenyl group led to a more than three-fold decrease in potency. acs.org Conversely, substituting the o-tolyl with m-tolyl or p-tolyl groups resulted in a more moderate drop in activity, highlighting the preference for the ortho position in that specific scaffold. acs.org

The type of substituent also plays a pivotal role. In the context of anti-malarial drug development, a phenylacetic acid substructure with a para-substitution was found to be essential for high activity against Plasmodium falciparum. lookchem.com Specifically, derivatives with methyl or trifluoromethyl groups at the para-position showed potent activity, with the trifluoromethyl-substituted compound being the most potent. lookchem.com

Furthermore, the introduction of different functional groups can dramatically alter the pharmacological profile. Studies on pyrimidine (B1678525) acetic acid derivatives revealed that compounds with a 3-methoxy-4-hydroxy phenyl group at one position and a phenyl or p-chlorophenyl group at another showed remarkable anti-inflammatory activity. derpharmachemica.com However, replacing the phenyl or p-fluorophenyl group with a p-tolyl group at the same position led to reduced activity. derpharmachemica.com

Computational docking studies have also provided insights, suggesting that phenylacetic acid derivatives with meta-directing substituents tend to exhibit stronger interactions and greater inhibitory potential against biological targets like DNA and various enzymes compared to those with ortho or para substituents. researchgate.net

The following table summarizes the observed influence of various substituents on the activity of phenylacetic acid derivatives based on several research findings.

Scaffold/Target Substituent Modification Observed Effect on Activity Reference
Phenylacetic acid FFAR1 agonistortho-methyl vs. meta-methyl on phenyl ringmeta-methyl substitution showed better activity and affinity. dovepress.com
Tetrahydroquinolone FFAR3 Modulatorso-tolyl replaced by phenyl>3-fold drop in potency. acs.org
Tetrahydroquinolone FFAR3 Modulatorso-tolyl replaced by m-tolyl or p-tolylModerate drop in potency. acs.org
Phenylacetic acid for anti-malarial usepara-substitution with methyl or trifluoromethylEssential for high activity; trifluoromethyl most potent. lookchem.com
Pyrimidine acetic acid derivativesPhenyl/p-fluorophenyl replaced by p-tolylReduced anti-inflammatory activity. derpharmachemica.com
Phenylacetic acid derivatives (general)meta-directing substituents vs. ortho/paraStronger predicted interactions and inhibitory potential. researchgate.net

Impact of Aromatic Substituents on Bioactivity in Microbial Systems

The antimicrobial properties of phenylacetic acid and its derivatives are significantly influenced by the substitution pattern on the aromatic ring. The nature, number, and position of these substituents can determine the potency and spectrum of activity against different microorganisms, including Gram-positive and Gram-negative bacteria. nih.gov

Generally, the antibacterial activity of phenolic acids, a class that includes phenylacetic acid derivatives, is more pronounced against Gram-positive bacteria than Gram-negative bacteria. nih.gov This is often attributed to the outer membrane of Gram-negative bacteria, which acts as a hydrophobic barrier, restricting the entry of certain hydrophilic molecules. nih.gov

Research on various phenolic acids has demonstrated a clear structure-activity relationship. For instance, in studies involving E. coli, the inhibitory potency of benzoic and phenylacetic acids followed the order: non-substituted > 4-hydroxy-3-methoxy- > 3-hydroxy- > 4-hydroxy- > 3,4-dihydroxy-substituted acid. nih.gov However, this trend differed for Lactobacillus species. For phenylacetic acids, the order of growth inhibition for lactobacilli was non-substituted > 3-hydroxy- > 4-hydroxy- > 3,4-dihydroxy-substituted acids. nih.gov

The introduction of a phenylacetic acid moiety into peptidomimetic structures has been shown to significantly increase activity against E. coli. mdpi.com This highlights that the structural context in which the phenylacetic acid is presented is crucial for its antibacterial efficacy. mdpi.com

Furthermore, studies on 4-aminophenylacetic acid derivatives have shown that substitution on the N-phenylcarboxamide part can lead to pronounced inhibitory effects against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (E. coli, Bacillus anthracis) bacteria. srce.hr Specifically, a methoxycarbonyl group at the 2'-position or an aminosulfonyl group at the 4'-position resulted in notable antibacterial activity. srce.hr

The following table outlines the impact of aromatic substituents on the antimicrobial activity of phenylacetic acid and related compounds.

Microorganism(s) Substitution Pattern on Phenylacetic/Benzoic Acid Order of Inhibitory Potency Reference
E. coliVarious hydroxyl and methoxy substitutionsnon-substituted > 4-hydroxy-3-methoxy- > 3-hydroxy- > 4-hydroxy- > 3,4-dihydroxy- nih.gov
Lactobacillus spp.Various hydroxyl substitutionsnon-substituted > 3-hydroxy- > 4-hydroxy- > 3,4-dihydroxy- nih.gov
Gram-positive & Gram-negative bacteria4-aminophenylacetic acid with N-phenylcarboxamide substitutions2'-methoxycarbonyl or 4'-aminosulfonyl substitutions showed pronounced inhibition. srce.hr

Role of Hydrophilicity and Lipophilicity in Activity

The balance between hydrophilicity (water-loving) and lipophilicity (fat-loving) is a critical determinant of the biological activity of phenylacetic acid derivatives. This balance, often referred to as the hydrophilic-lipophilic balance (HLB), influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with its target. derpharmachemica.comnih.gov

For a molecule to be effective, it often needs sufficient lipophilicity to cross biological membranes, such as the cell membrane, to reach its intracellular target. However, it must also retain enough hydrophilicity to be soluble in aqueous environments like the bloodstream. nih.govgoogle.com Research indicates a strong positive correlation between the lipophilicity of some compound molecules and potential for drug-induced liver injury, making the control of lipophilicity a key aspect of drug discovery. dovepress.com

In the context of antimicrobial activity, the potency of phenolic acids can be influenced by their partitioning between the aqueous phase and the lipid-rich bacterial cell membrane. The activity tends to diminish when the hydrophilic character of the molecule becomes too dominant. nih.gov The introduction of halogen atoms, such as fluorine, into a molecule is a known strategy to increase its lipophilicity and potentially improve metabolic stability and binding affinity. mdpi.com

SAR studies on anti-inflammatory pyrimidine acetic acid derivatives have underscored the importance of a proper balance between hydrophilicity and lipophilicity for activity. derpharmachemica.com Similarly, in the development of agonists for the free fatty acid receptor 1 (FFAR1), lipid-like structures are key features, but they also bring challenges related to metabolism and potential toxicity. dovepress.com

Efforts to enhance the therapeutic potential of phenolic compounds often involve lipophilization, which is the process of increasing a molecule's lipophilicity. nih.govresearchgate.net This can be achieved through enzymatic esterification, for example, which can improve solubility in lipids without compromising the antioxidant or antimicrobial activity of the core phenolic structure. mdpi.comresearchgate.net

The following table provides examples of how lipophilicity and hydrophilicity have been observed to influence the activity of phenylacetic acid derivatives.

Compound Class/Target Observation Regarding Hydrophilicity/Lipophilicity Impact on Activity Reference
Anti-inflammatory pyrimidine acetic acid derivativesA proper balance between hydrophilicity and lipophilicity is required.Essential for anti-inflammatory activity. derpharmachemica.com
Antimicrobial phenolic acidsActivity tends to disappear if the hydrophilic force exceeds the hydrophobic one.Decreased antimicrobial effect. nih.gov
FFAR1 AgonistsLipid-like structures are key features.Important for receptor binding but can lead to metabolic issues. dovepress.com
General phenolic compoundsLipophilization can improve solubility in non-aqueous media.Can enhance applicability in lipid-rich environments and potentially bioavailability. nih.govmdpi.com

Drug Development and Design Strategies

The insights gained from SAR studies directly inform drug development and design strategies. For phenylacetic acid and its derivatives, these strategies are focused on optimizing their therapeutic properties, enhancing their potency and selectivity, and minimizing potential off-target effects.

Optimization of Phenylacetic Acid Derivatives for Therapeutic Use

The optimization of phenylacetic acid derivatives is a key strategy in the quest for new and improved therapeutic agents. This process involves systematically modifying the lead compound's structure to enhance its pharmacological and pharmacokinetic properties. dovepress.comresearchgate.net

A notable example is the optimization of a series of phenylacetic acid derivatives to act as dual antagonists for the CRTH2 and DP receptors, which are implicated in allergic diseases like asthma. researchgate.netnih.gov Initial compounds showed more potency towards the CRTH2 receptor. nih.gov Through targeted structural modifications, researchers were able to develop compounds with more balanced potencies for both receptors. researchgate.netnih.gov Interestingly, this optimization process also revealed that minor structural tweaks could yield compounds that were highly selective for either the CRTH2 or the DP receptor, demonstrating the fine control that can be exerted over a molecule's pharmacological profile. nih.gov

Another area of active research is the development of phenylacetic acid derivatives as agonists for the Free Fatty Acid Receptor 1 (FFAR1), a target for type 2 diabetes. dovepress.com Optimization efforts have focused on modifying substituents on the phenyl ring to improve activity and affinity. dovepress.com For example, designing compounds with an ortho-tolyl substitution on the phenyl ring was found to be favorable for docking with the FFAR1 binding pocket. dovepress.com However, a significant challenge in this area has been the rapid metabolism of these compounds, which limits their duration of action. dovepress.com

The following table illustrates specific examples of the optimization of phenylacetic acid derivatives for therapeutic applications.

Therapeutic Target Initial Challenge/Observation Optimization Strategy Outcome Reference
CRTH2 and DP ReceptorsFirst-generation antagonists were more potent for CRTH2 than DP.Structural modifications to the phenylacetic acid scaffold.Discovery of dual antagonists with more balanced potencies and selective antagonists for each receptor. nih.govresearchgate.netnih.gov
FFAR1 ReceptorRapid metabolism and insufficient duration of action.Modification of phenyl ring substituents to improve activity and affinity.Identification of lead compounds with improved glucose-lowering effects, though metabolic stability remains a challenge. dovepress.com

Design of Compounds with Specific Pharmacological Profiles

The design of compounds with specific pharmacological profiles is a sophisticated process that leverages a deep understanding of SAR and the molecular targets involved. This approach aims to create molecules that interact with desired targets while avoiding others, thereby maximizing efficacy and minimizing side effects.

One successful strategy involves the use of a "unified pharmacophore pattern." This approach was used to design phenylacetic and phenylpropanoic acid derivatives with potential antidiabetic activity. mdpi.com The design incorporated four key elements: an acid moiety, an aromatic ring, a bulky hydrophobic group, and a flexible linker. This design principle aimed to achieve simultaneous stimulation of multiple targets involved in diabetes, including PPARα, PPARγ, and GPR40, as well as inhibition of enzymes like aldose reductase. mdpi.com

In the field of non-peptide angiotensin II (AII) receptor antagonists, which are used to treat hypertension, N-substituted (phenylamino)phenylacetic acids have been designed. nih.gov By systematically incorporating various substituents in the central and bottom phenyl rings, researchers were able to develop highly potent and selective antagonists for the AT1 receptor subtype. nih.gov Replacing the carboxylic acid group with a bioisostere like acyl sulfonamide further increased the AT1 potency by 5- to 7-fold. nih.gov

The design of hypnotic agents with rapid recovery profiles is another area where phenylacetic acid derivatives have been explored. researchgate.net By introducing fluorine atoms and piperazine moieties into the phenylacetate (B1230308) structure, researchers designed compounds with a high affinity for GABA-A receptors, the primary target for many sedatives, while having low affinity for other off-target receptors. This led to the development of a compound with potent hypnotic effects and a significantly shorter recovery time compared to existing agents. researchgate.net

The following table summarizes different strategies used to design phenylacetic acid derivatives with specific pharmacological profiles.

Desired Pharmacological Profile Design Strategy Key Structural Features/Modifications Resulting Compound Class/Activity Reference
Multi-target antidiabetic agentUnified pharmacophore patternAcid moiety, aromatic ring, bulky hydrophobic group, flexible linker.Phenylacetic and phenylpropanoic acid derivatives with predicted multitarget activity. mdpi.com
Potent and selective AT1 receptor antagonistN-substitution and bioisosteric replacement.N-substituted (phenylamino)phenylacetic acids; replacement of carboxylic acid with acyl sulfonamide.Highly potent and selective AT1 antagonists with subnanomolar activity. nih.gov
Rapid recovery hypnotic agentIntroduction of specific functional groups to modulate receptor affinity and metabolism.Fluorine substitution on the phenyl ring and incorporation of a phenylpiperazine moiety.Phenylpiperazine-phenylacetate derivatives with high GABA-A receptor affinity and rapid recovery profiles. researchgate.net
Selective SGLT1 inhibitorsModification of a C-phenyl D-glucitol side chain.Introduction of dimethyl groups to investigate steric hindrance.Improved SGLT1 inhibitory activity and selectivity. jst.go.jp

Development of this compound Derivatives as Pro-ligands in Organometallic Chemistry

The exploration of this compound and its derivatives as pro-ligands in organometallic chemistry has opened avenues for the synthesis of novel metal complexes with diverse structural features and potential applications. A pro-ligand is a compound that can be deprotonated or otherwise modified upon reaction with a metal center to form a ligand. The carboxylate functionality of this compound, along with the potential for modification of the aromatic rings, makes it a versatile building block for creating ligands that can coordinate to a variety of metals. Research in this area has particularly focused on derivatives where the core phenylacetic acid structure is maintained, while functional groups are introduced to enhance coordination capabilities and influence the properties of the resulting organometallic complexes.

A notable example is the use of 2-phenyl-2-(p-tosylamino)acetic acid, a derivative of phenylacetic acid that incorporates a p-tosylamino group, as a pro-ligand for the synthesis of organotin compounds. mdpi.com This polyfunctional and optically active pro-ligand has been shown to react with various organotin precursors to yield a series of new tin complexes with interesting structural characteristics. mdpi.com The reactions involving the sodium carboxylate of this pro-ligand with organotin chlorides such as dimethyltin (B1205294) dichloride (SnMe₂Cl₂), diphenyltin (B89523) dichloride (SnPh₂Cl₂), trimethyltin (B158744) chloride (SnMe₃Cl), and triphenyltin (B1233371) chloride (SnPh₃Cl) have been investigated. mdpi.com Additionally, the reaction of the parent acid with di-n-butyltin oxide (nBu₂SnO) has been explored, demonstrating the versatility of this pro-ligand in coordinating with different organotin moieties. mdpi.com

The resulting organometallic compounds exhibit hypervalency, with coordination numbers at the tin center ranging from five to seven. mdpi.com This variability in coordination geometry highlights the flexibility of the 2-phenyl-2-(p-tosylamino)acetate ligand in adapting to the steric and electronic requirements of the metal center. Theoretical studies on some of these compounds have also been performed to understand the intramolecular interactions, such as O···O interactions through space. mdpi.com

Another related area of research involves the use of 2-phenyl-2-(p-tolylamino)acetonitrile as a bidentate ligand for the synthesis of transition metal complexes. uobaghdad.edu.iq This derivative, while not a carboxylic acid, shares the core phenyl and p-tolylamino structural motif. It has been used to synthesize complexes with chromium(III), iron(III), cobalt(II), nickel(II), copper(II), and zinc(II). uobaghdad.edu.iq The resulting complexes have been characterized by various spectroscopic and analytical techniques, with the data suggesting octahedral coordination geometries around the metal ions. uobaghdad.edu.iq These studies collectively demonstrate the potential of this compound and its derivatives to act as versatile pro-ligands in the construction of a wide array of organometallic complexes.

Synthesis and Structural Studies of Metal Complexes

The synthesis of metal complexes using derivatives of this compound as pro-ligands typically involves the reaction of the pro-ligand, often in its deprotonated form, with a suitable metal salt or organometallic precursor. The specific synthetic methodology and the resulting structures are highly dependent on the nature of the metal, the substituents on the pro-ligand, and the reaction conditions.

A significant body of research has focused on the synthesis and structural elucidation of organotin complexes derived from 2-phenyl-2-(p-tosylamino)acetic acid. mdpi.com The reactions of the sodium salt of this pro-ligand with various organotin chlorides, or the direct reaction of the acid with di-n-butyltin oxide, have yielded a range of new compounds. mdpi.com The structures of these complexes have been determined using techniques such as NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction. researchgate.net

The X-ray diffraction analyses have been particularly insightful, revealing a diversity of coordination geometries at the tin center. For instance, complexes such as chloro(dimethyl)tin [(S)-2-phenyl-2-(p-tolylamino)]acetate and trimethyltin [(S)-2-phenyl-2-(p-tolylamino)]acetate have been found to be pentacoordinated. researchgate.net In contrast, dimethyltin bis-[2-phenyl-2-(p-tolylamino)acetate], chlorophenyltin bis-[2-phenyl-2-(p-tolylamino)acetate], and diphenyltin bis-[2-phenyl-2-(p-tolylamino)acetate] exhibit hexacoordination. researchgate.net Furthermore, aqua-dinbutyltin bis-[2-phenyl-2-(p-tolylamino)acetate] and aqua-diphenyltin bis-[2-phenyl-2-(p-tolylamino)acetate] have been shown to be heptacoordinated. researchgate.net This structural diversity underscores the rich coordination chemistry afforded by this pro-ligand.

In a related vein, the synthesis of transition metal complexes with 2-phenyl-2-(p-tolylamino)acetonitrile has been achieved by treating an ethanolic solution of the ligand with the corresponding metal salts in a 1:2 metal-to-ligand molar ratio. uobaghdad.edu.iq The resulting complexes of Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) have been characterized using a suite of analytical methods, including elemental analysis, electronic and NMR spectroscopy, and magnetic susceptibility measurements. uobaghdad.edu.iq The collective data from these studies suggest that the metal ions in these complexes adopt an octahedral coordination geometry. uobaghdad.edu.iq

The table below summarizes the synthesized organotin complexes derived from 2-phenyl-2-(p-tosylamino)acetic acid and their determined coordination geometries.

Compound NameMetal MoietyCoordination Geometry
Chloro(dimethyl)tin [(S)-2-phenyl-2-(p-tolylamino)]acetateDimethyltinPentacoordinated
Trimethyltin [(S)-2-phenyl-2-(p-tolylamino)]acetateTrimethyltinPentacoordinated
Triphenyltin (S)-2-phenyl-2-(4-methylphenylamino)acetateTriphenyltinPentacoordinated
Dimethyltin bis-[2-phenyl-2-(p-tolylamino)acetate]DimethyltinHexacoordinated
Chlorophenyltin bis-[2-phenyl-2-(p-tolylamino)acetate]ChlorophenyltinHexacoordinated
Diphenyltin bis-[2-phenyl-2-(p-tolylamino)acetate]DiphenyltinHexacoordinated
Aqua-dinbutyltin bis-[2-phenyl-2-(p-tolylamino)acetate]Di-n-butyltinHeptacoordinated
Aqua-diphenyltin bis-[2-phenyl-2-(p-tolylamino)acetate]DiphenyltinHeptacoordinated

Data sourced from a study on organotin compounds derived from 2-phenyl-2-(p-tosylamino)acetic acid. researchgate.net

The structural studies of these complexes provide valuable insights into the coordination modes of the this compound-derived ligands and the resulting geometries of the organometallic products. This fundamental understanding is crucial for the rational design of new complexes with tailored properties for various applications in catalysis and materials science.

Applications in Chemical Biology and Biochemistry

Use in Studying Metabolic Pathways and Enzyme Reactions

While direct studies detailing the use of Phenyl(p-tolyl)acetic acid in elucidating metabolic pathways are not extensively documented, its structural similarity to the key metabolic intermediate, Phenylacetic acid (PAA), positions it as a valuable chemical probe. PAA is a central molecule in the catabolism of phenylalanine and has known signaling functions in various organisms, including bacteria and plants. nih.gov The PAA catabolic pathway involves several enzymatic steps, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle. nih.gov

Structural analogs like this compound are instrumental in studying enzyme specificity and reaction mechanisms. By introducing a methyl group on the para position of the phenyl ring, researchers can investigate how this modification affects binding to the active sites of enzymes involved in PAA metabolism. This approach helps to map the steric and electronic requirements of enzyme active sites, providing insights into the metabolic regulation of pathways like the PAA catabolon. Such studies are crucial for understanding how bacteria process aromatic compounds and how these pathways are integrated with central metabolism.

Role in Biosynthesis Inhibition

This compound has been identified as an effective inhibitor of specific biosynthetic pathways, most notably in bacteria. Its inhibitory action is often linked to its structural analogy to natural substrates in these pathways.

Tropolone (B20159) Biosynthesis Inhibition in Burkholderia plantarii

A significant application of this compound is in the inhibition of tropolone biosynthesis in the plant pathogenic bacterium Burkholderia plantarii. Tropolone is a phytotoxin responsible for causing rice seedling blight. jst.go.jp Research has demonstrated that this compound can effectively suppress the production of this virulence factor. researchgate.net

Studies have revealed that Phenylacetic acid (PAA) is a direct precursor in the biosynthesis of tropolone in B. plantarii. researchgate.netnii.ac.jp The proposed mechanism of inhibition by this compound involves interference with the conversion of PAA to tropolone. It is suggested that this compound suppresses the enzymatic steps responsible for the rearrangement of the six-membered benzene (B151609) ring of PAA into the seven-membered aromatic ring of tropolone. jst.go.jp

In comparative studies, this compound demonstrated pronounced inhibitory activity against tropolone production, with its effectiveness being comparable to that of indole-3-acetic acid (IAA), a known inhibitor. jst.go.jpresearchgate.net This makes it a valuable tool for studying the regulation of virulence in B. plantarii and for developing potential biocontrol strategies.

CompoundTarget PathwayOrganismNoted Effect
This compound Tropolone BiosynthesisBurkholderia plantariiInhibits tropolone production effectively. researchgate.net
Indole-3-acetic acid (IAA)Tropolone BiosynthesisBurkholderia plantariiSuppresses production of PAA and tropolone. researchgate.net
(±)-2-Methylphenylacetic acidTropolone BiosynthesisBurkholderia plantariiShowed pronounced inhibitory activity. jst.go.jp
p-Isopropylphenyl acetic acidTropolone BiosynthesisBurkholderia plantariiShowed pronounced inhibitory activity. jst.go.jp

Microbial Production and Bioactive Metabolites

While this compound itself is primarily used as a synthetic compound in the studies mentioned above, its core structure, phenylacetic acid (PAA), and related metabolites are naturally produced by various microorganisms and exhibit significant biological activities.

Phenylacetic Acid and Methylphenyl Acetate (B1210297) from Biocontrol Bacteria

Several species of biocontrol bacteria, particularly within the genus Bacillus, are known to produce Phenylacetic acid (PAA) and its methyl ester, methylphenyl acetate. These volatile organic compounds play a crucial role in the bacteria's ability to suppress plant pathogens.

Producing MicroorganismBioactive Compound(s)Target PathogenMode of Action
Bacillus mycoides BM02Phenylacetic acid (PAA), Methylphenyl acetateFusarium oxysporum f. sp. lycopersiciSuppresses spore germination. researchgate.netnii.ac.jp
Bacillus mycoidesPhenylacetic acid (PAA), Methylphenyl acetateFusarium oxysporumInhibits spore germination. mdpi.com

Q & A

Q. What are the established synthetic routes for phenyl(p-tolyl)acetic acid, and how do reaction conditions influence yield and purity?

this compound can be synthesized via Friedel-Crafts alkylation or coupling reactions involving p-tolylacetic acid derivatives. A common approach involves the reaction of p-tolylmagnesium bromide with phenylacetyl chloride under anhydrous conditions, followed by acid hydrolysis. Yield optimization requires precise temperature control (e.g., 0–5°C for Grignard reactions) and inert atmospheres to prevent side reactions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for removing unreacted starting materials .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of aromatic protons (δ 7.2–7.4 ppm for phenyl and p-tolyl groups) and the acetic acid moiety (δ 3.6–3.8 ppm for the methylene group).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 240.1150 (C15_{15}H14_{14}O2_2).
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, such as hydrogen bonding between carboxyl groups .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

The compound is sparingly soluble in water (<1 mg/mL at 25°C) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability tests show degradation above 150°C, with optimal storage at 4°C in airtight containers. In aqueous solutions, it remains stable at pH 5–7 but undergoes decarboxylation under strongly acidic (pH < 2) or alkaline (pH > 9) conditions .

Advanced Research Questions

Q. How does the p-tolyl substituent in this compound influence its bioactivity compared to phenylacetic acid?

The p-tolyl group enhances lipophilicity, improving membrane permeability in drug delivery systems. In plant tissue culture, analogs like phenylacetic acid (PAA) exhibit auxin-like activity, promoting shoot elongation and root formation in chickpea (Cicer arietinum) at 0.6–1.0 mg dm3^{-3} when combined with gibberellic acid (GA3_3) . The p-tolyl variant may similarly modulate hormone pathways but with delayed metabolism due to steric hindrance, requiring dose-response studies to optimize efficacy .

Q. What methodological challenges arise when using this compound in receptor-binding studies, and how can they be mitigated?

In medicinal chemistry, this compound derivatives (e.g., IP receptor agonists) often face low aqueous solubility and off-target interactions. Strategies include:

  • Prodrug Design : Esterification of the carboxyl group to enhance bioavailability.
  • Co-crystallization : X-ray structures of the compound bound to target receptors (e.g., prostaglandin IP) guide rational modifications for selectivity .
  • Microscale Thermophoresis (MST) : Quantifies binding affinity (Kd_d) under physiological conditions, reducing false positives from aggregation .

Q. How do contradictory results in plant regeneration studies using phenylacetic acid analogs inform the use of this compound?

In chickpea, PAA outperforms indole-3-butyric acid (IBA) in root induction (74% survival vs. 50% with IBA) due to reduced callus formation . However, structural analogs like this compound may exhibit species-specific variability. For example, in Arabidopsis, methylated auxins show reduced transport efficiency. Researchers must validate dose-dependent responses (e.g., 0.5–2.0 mg dm3^{-3}) across model systems and monitor morphogenic anomalies via histology .

Q. What computational tools are effective for predicting the physicochemical properties and reactivity of this compound?

  • QSAR Models : Predict logP (2.8) and pKa (4.1) using software like ACD/Labs or ChemAxon.
  • DFT Calculations : Optimize geometry and electron density maps (e.g., Gaussian 09) to identify reactive sites for electrophilic substitution.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., auxin-response proteins) to prioritize synthetic targets .

Methodological Recommendations

  • Plant Tissue Culture : Use MS medium supplemented with 0.6 mg dm3^{-3} this compound and 0.2 mg dm3^{-3} GA3_3 for shoot elongation. Rooting efficiency improves in half-strength MS medium with 1.0 mg dm3^{-3} this compound .
  • Drug Development : Screen pharmacokinetics using Caco-2 cell monolayers to assess intestinal absorption. Adjust logD via substituent engineering (e.g., halogenation) to enhance blood-brain barrier penetration .

Data Contradiction Analysis

Observation Possible Explanation Resolution
Variable rooting efficiency in legumesSpecies-specific auxin receptor sensitivityPre-screen cultivars for auxin-response genes
Low bioactivity in mammalian cellsPoor solubility or metabolic instabilityUse cyclodextrin-based formulations or PEGylation

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.